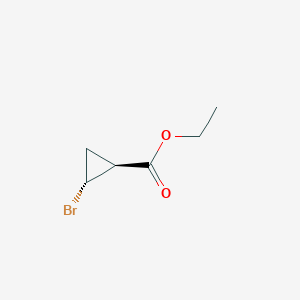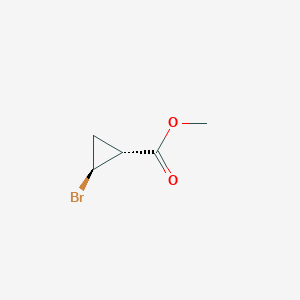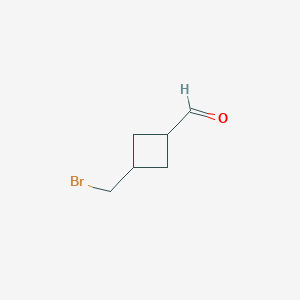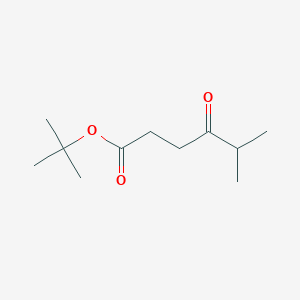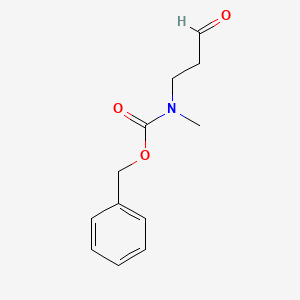
Benzyl methyl(3-oxopropyl)carbamate
Overview
Description
Benzyl methyl(3-oxopropyl)carbamate is an organic compound with the molecular formula C12H15NO3. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a carbamate group, which is a functional group commonly used in the protection of amines during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methyl(3-oxopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with methylamine and 3-oxopropylamine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzyl methyl(3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the carbamate.
Reduction: Primary and secondary amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl methyl(3-oxopropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, including drugs with carbamate functional groups.
Industry: The compound is used in the production of agrochemicals and polymers
Mechanism of Action
The mechanism of action of benzyl methyl(3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is crucial in medicinal chemistry, where carbamate-containing drugs are designed to target specific enzymes or receptors .
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 3-oxopropyl group.
Methyl carbamate: Similar structure but lacks the benzyl and 3-oxopropyl groups.
Ethyl carbamate: Similar structure but has an ethyl group instead of a benzyl group
Uniqueness: Benzyl methyl(3-oxopropyl)carbamate is unique due to the presence of both benzyl and 3-oxopropyl groups, which confer specific chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and pharmaceutical applications .
Properties
IUPAC Name |
benzyl N-methyl-N-(3-oxopropyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-13(8-5-9-14)12(15)16-10-11-6-3-2-4-7-11/h2-4,6-7,9H,5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDHGXFBSTYSEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=O)C(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


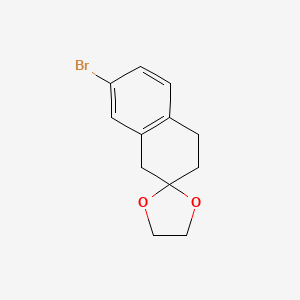
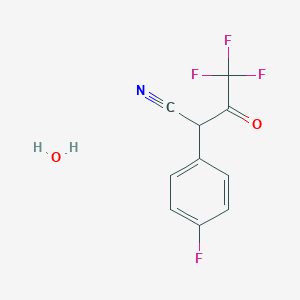
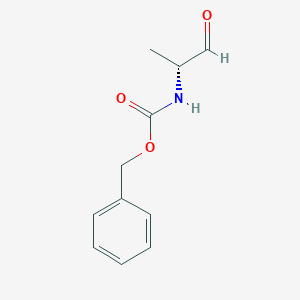
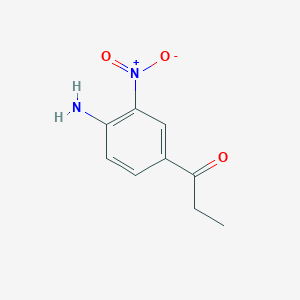
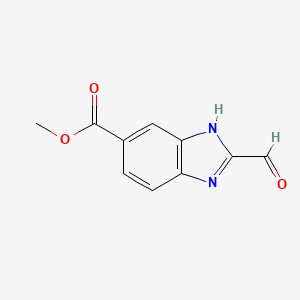
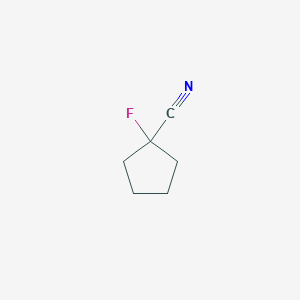
![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
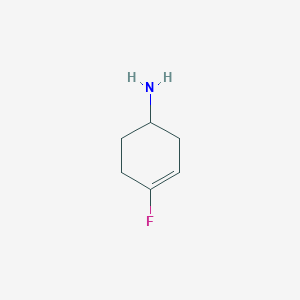
![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)

